

# Discovery and history of Gatifloxacin hydrochloride development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Gatifloxacin hydrochloride |           |
| Cat. No.:            | B193960                    | Get Quote |

An In-Depth Technical Guide to the Discovery and Development of **Gatifloxacin Hydrochloride** 

#### Introduction

Gatifloxacin is a synthetic, fourth-generation 8-methoxyfluoroquinolone antibiotic renowned for its broad-spectrum activity against a wide array of Gram-positive and Gram-negative bacteria. [1][2] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, pharmacokinetic and pharmacodynamic properties, and the eventual market withdrawal of its systemic formulations due to significant safety concerns. The journey of Gatifloxacin from a promising antibiotic to a restricted-use medication offers critical insights into the complexities of drug development and post-marketing surveillance.

# **Discovery and Commercial History**

The development of Gatifloxacin began in the late 1980s, led by Kyorin Pharmaceutical Co., Ltd. in Japan.[3][4] The compound was patented in 1986 and initially identified by the designation AM-1155.[3][5]

• Initial Discovery: Kyorin Pharmaceuticals first synthesized the compound as a hemihydrate, which, despite its potent antibacterial activity, presented formulation challenges due to its hygroscopic nature, leading to poor tablet disintegration and dissolution.[4]

## Foundational & Exploratory





- Formulation Advancement: In the mid-1990s, Kyorin developed a more stable sesquihydrate form with improved physicochemical properties, which was selected for further clinical development.[4]
- Licensing and Commercialization: In 1996, Kyorin licensed the compound to Bristol-Myers
   Squibb (BMS).[4] BMS introduced Gatifloxacin to the market in 1999 under the brand name
   Tequin® for the treatment of respiratory tract infections.[1][5] Allergan later commercialized
   Gatifloxacin as an ophthalmic solution under the brand names Zymar® and Zymaxid®.[5][6]
- Market Withdrawal: Despite its efficacy, systemic Gatifloxacin (Tequin®) was linked to severe and potentially fatal blood sugar disturbances (dysglycemia).[7][8] Following numerous reports and a petition from the consumer group Public Citizen, Bristol-Myers Squibb voluntarily withdrew Tequin® from the U.S. and Canadian markets in May 2006 and returned the rights to Kyorin.[5] Subsequently, Kyorin and its partner Dainippon Sumitomo Pharma also discontinued sales in Japan in September 2008.[9][10] Ophthalmic formulations remain available due to their very low systemic absorption and well-tolerated safety profile.[5]





Click to download full resolution via product page

**Caption:** Gatifloxacin Development and Withdrawal Timeline.



# **Chemical Properties and Synthesis**

Gatifloxacin is chemically known as (±)-1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid.[2][11] Its empirical formula is C<sub>19</sub>H<sub>22</sub>FN<sub>3</sub>O<sub>4</sub>, with a molecular weight of approximately 375.4 g/mol .[2][6]

# **Synthesis Overview**

The synthesis of Gatifloxacin has been described in several patents, with U.S. Patent 4,980,470 being one of the earliest.[11][12] The core synthetic route involves a nucleophilic substitution reaction.

Experimental Protocol: General Synthesis

A common method for synthesizing Gatifloxacin involves the following steps:

- Reaction Setup: A reaction mixture is prepared containing 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid and 2-methylpiperazine.[11]
- Solvent: A dipolar aprotic solvent, such as Dimethyl sulfoxide (DMSO), is used as the reaction medium.[11][12]
- Reaction Conditions: The mixture is heated to a temperature between 40°C and 70°C.[11]
   The reaction can be carried out in the presence of an acid acceptor like potassium carbonate to neutralize the hydrogen fluoride generated during the reaction.[12]
- Borate Intermediate (Alternative Route): To improve yields and allow for milder reaction conditions (ambient temperature), an alternative synthesis was developed using a borate intermediate. This method, described in U.S. Patent 4,997,943, involves creating a boron chelate to activate position 7 of the quinolone ring for substitution.[11][13]
- Purification: The final product is isolated and purified, often through recrystallization from a solvent like methanol, to yield Gatifloxacin sesquihydrate.[14][15]

#### **Mechanism of Action**

As a fourth-generation fluoroquinolone, Gatifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV.[1][3]



[6] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[6] The 8-methoxy group at position 8 is believed to decrease the rate at which Gram-positive bacteria develop resistance.[16]

- Inhibition of DNA Gyrase: Prevents the relaxation of supercoiled DNA, which is a necessary step for the initiation of DNA replication and transcription.
- Inhibition of Topoisomerase IV: Interferes with the separation of replicated daughter DNA strands, thereby blocking cell division.

This dual-target mechanism makes it more difficult for bacteria to develop resistance through a single-step mutation.



Click to download full resolution via product page

Caption: Gatifloxacin Mechanism of Action.

# **Pharmacokinetics and Pharmacodynamics**

Gatifloxacin exhibits favorable pharmacokinetic properties, characterized by high oral bioavailability and broad tissue distribution.[17]

#### **Pharmacokinetic Profile**

The key pharmacokinetic parameters for Gatifloxacin in adults are summarized below.



| Parameter                     | Value                                        | Reference(s) |
|-------------------------------|----------------------------------------------|--------------|
| Oral Bioavailability          | ~96%                                         | [17][18]     |
| Protein Binding               | ~20%                                         | [5][17]      |
| Volume of Distribution (Vdss) | ~1.5 - 1.8 L/kg                              | [17][18]     |
| Elimination Half-life (t1/2)  | ~7 - 14 hours                                | [5]          |
| Metabolism                    | Minimal; does not utilize<br>Cytochrome P450 | [17][19]     |
| Primary Excretion Route       | Renal (>80% as unchanged drug)               | [17][19]     |

Experimental Protocol: Pharmacokinetic Assessment

A representative pharmacokinetic study in healthy male subjects involved an escalated dosing regimen:

- Initial Dose: A single 2-drop dose of Gatifloxacin ophthalmic solution (0.3% or 0.5%) was administered to one eye.
- Multiple Dosing (7 days): This was followed by a regimen of 2 drops administered four times daily for 7 days.
- Intensive Dosing (3 days): Finally, the dosage was increased to 2 drops eight times daily for 3 days.
- Sample Collection & Analysis: Serum samples were collected at various time points
  throughout the study. Gatifloxacin concentrations were quantified using validated methods
  like high-performance liquid chromatography (HPLC). In this specific ophthalmic study,
  serum levels were consistently below the lower limit of quantification (5 ng/mL),
  demonstrating minimal systemic absorption from topical use.[2]

# **Pharmacodynamics**



Gatifloxacin's efficacy is linked to its concentration-dependent bactericidal activity. The key pharmacodynamic indices that predict clinical success are the ratio of the maximum serum concentration to the minimum inhibitory concentration (Cmax/MIC) and the ratio of the area under the curve to the MIC (AUC/MIC).[17] Studies have shown these parameters for Gatifloxacin to be favorable against common pathogens like Streptococcus pneumoniae and Staphylococcus aureus.[20]

# **Clinical Efficacy**

Gatifloxacin was approved for treating a range of infections, including community-acquired pneumonia, bronchitis, sinusitis, and urinary tract infections.[2][16] Its ophthalmic formulation has been extensively studied for bacterial conjunctivitis.

# **Efficacy in Bacterial Conjunctivitis**

Clinical trials have demonstrated the efficacy of Gatifloxacin ophthalmic solution for treating bacterial conjunctivitis.

| Trial<br>Phase                | Dosing<br>Regimen      | Primary<br>Endpoint                | Gatifloxa<br>cin Group | Vehicle/Pl<br>acebo<br>Group | P-value | Referenc<br>e(s) |
|-------------------------------|------------------------|------------------------------------|------------------------|------------------------------|---------|------------------|
| Phase III<br>(Zymar®)         | 5 days                 | Clinical<br>Cure Rate<br>(Day 5-7) | 77%<br>(40/52)         | 58%<br>(28/48)               | <0.05   | [21]             |
| Phase III<br>(Zymar®)         | 5 days                 | Microbiolog<br>ical<br>Eradication | 92%<br>(48/52)         | 72%<br>(34/48)               | <0.05   | [21]             |
| Phase III<br>(Pooled<br>Data) | 5 days,<br>twice daily | Clinical<br>Success<br>(Day 6)     | 58.0%                  | 45.5%                        | P=0.001 | [22]             |

Experimental Protocol: Phase III Bacterial Conjunctivitis Trial

A typical Phase III trial design to evaluate Gatifloxacin for bacterial conjunctivitis is as follows:

## Foundational & Exploratory





- Study Design: A multicenter, double-masked, randomized, vehicle-controlled study.[22]
- Patient Population: Patients aged one year or older with a clinical diagnosis of acute bacterial conjunctivitis and positive conjunctival cultures. Exclusion criteria include symptoms lasting over 96 hours or signs of viral/allergic conjunctivitis.[22][23]
- Intervention: Patients are randomized to receive either Gatifloxacin ophthalmic solution (e.g., 0.5%) or a matching vehicle solution. The dosing regimen is typically one drop administered twice daily for 5 days.[22]
- Primary Endpoint: The primary efficacy endpoint is "clinical success," defined as the
  complete absence (a score of 0) of both conjunctival hyperemia (redness) and conjunctival
  discharge in the study eye at the final visit (e.g., Day 6).[22][23]
- Assessment: Ocular signs are assessed by an investigator using a standardized 4-point severity scale (0=none, 1=mild, 2=moderate, 3=severe).[23] Microbiological samples are collected at baseline and follow-up visits to determine the eradication rate of causative pathogens.





Click to download full resolution via product page

Caption: Workflow for a Phase III Bacterial Conjunctivitis Trial.

# **Adverse Effects and Safety Profile**

The primary safety concern that led to the withdrawal of systemic Gatifloxacin was its association with dysglycemia.

# Dysglycemia: Hypoglycemia and Hyperglycemia



Numerous case reports and two large case-control studies demonstrated a significantly increased risk of both hypoglycemia and hyperglycemia with Gatifloxacin compared to other antibiotics like macrolides.[7][8]

- Hypoglycemia: In one study of older adults, Gatifloxacin was associated with a four-fold increased risk of hypoglycemia requiring hospital treatment compared to macrolides.
- Hyperglycemia: The same study found an almost 17-fold increased risk of hyperglycemia.[7]
   The risk was present in patients with and without pre-existing diabetes.[8]

Mechanism of Dysglycemia: The hypoglycemic effect is thought to result from the blockade of ATP-dependent potassium (KATP) channels in pancreatic beta-cells, which stimulates insulin release.[24] The mechanism for hyperglycemia is less well understood but may involve vacuolation of pancreatic beta cells, leading to reduced insulin levels over time.[3]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Tequin (gatifloxacin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Gatifloxacin Ophthalmic Solution for Treatment of Bacterial Conjunctivitis: Safety, Efficacy and Patient Perspective PMC [pmc.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 4. Case Study 4: Gatifloxacin Crystalline Form Changes With A Licensed Compound -Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 5. Gatifloxacin Wikipedia [en.wikipedia.org]
- 6. Gatifloxacin | C19H22FN3O4 | CID 5379 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dysglycemia with gatifloxacin [medscape.com]
- 8. jwatch.org [jwatch.org]
- 9. Kyorin Pharmaceutical and Dainippon Sumitomo Halt Gatiflo Sales [insights.citeline.com]
- 10. kyorin-pharm.co.jp [kyorin-pharm.co.jp]
- 11. US7531656B2 Synthesis of gatifloxacin Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. WO2004069825A1 Synthesis of gatifloxacin Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. newdrugapprovals.org [newdrugapprovals.org]
- 16. Gatifloxacin Kyorin Pharmaceutical Co PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Pharmacokinetics of Gatifloxacin in Infants and Children PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Pharmacokinetics and Pharmacodynamics of Gatifloxacin against Streptococcus pneumoniae and Staphylococcus aureus in a Granulocyte-Rich Exudate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Clinical use of gatifloxacin ophthalmic solution for treatment of bacterial conjunctivitis -PMC [pmc.ncbi.nlm.nih.gov]
- 22. Gatifloxacin 0.5% administered twice daily for the treatment of acute bacterial conjunctivitis in patients one year of age or older - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. Gatifloxacin-induced dysglycemia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and history of Gatifloxacin hydrochloride development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193960#discovery-and-history-of-gatifloxacin-hydrochloride-development]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com